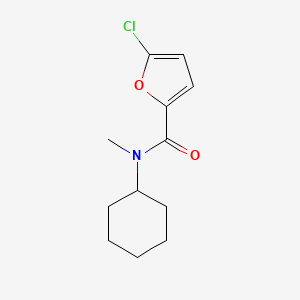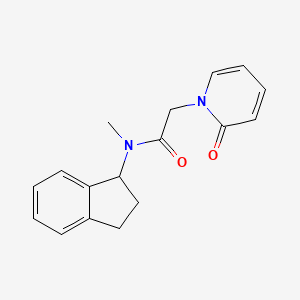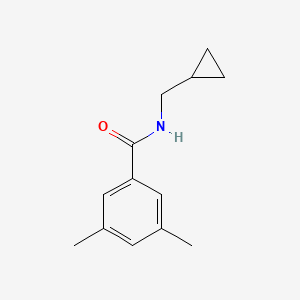
N-(cyclopropylmethyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-3,5-dimethylbenzamide, commonly known as CPMB, is a novel compound that has gained significant attention in recent years due to its potential in various scientific research applications. CPMB belongs to the class of benzamide compounds that possess unique chemical properties, making it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of CPMB is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. CPMB has also been shown to interact with various receptors, including the sigma-1 receptor, the TRPV1 receptor, and the opioid receptor.
Biochemical and Physiological Effects:
CPMB has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic effects. CPMB has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPMB in lab experiments is its high potency and selectivity, which allows for precise targeting of specific signaling pathways and receptors. However, one of the limitations of using CPMB is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of CPMB. One of the main areas of focus is the development of more efficient and cost-effective synthesis methods. Another area of focus is the identification of new therapeutic applications for CPMB, including its potential in the treatment of neurological disorders and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of CPMB and its potential side effects.
Conclusion:
In conclusion, CPMB is a novel compound that has shown promising results in various scientific research applications. Its high potency and selectivity make it a promising candidate for drug discovery and development. Further research is needed to fully understand the mechanism of action of CPMB and its potential therapeutic applications.
Méthodes De Synthèse
CPMB can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylbenzoic acid with cyclopropylcarbinol, followed by N,N-dimethylformamide (DMF) and thionyl chloride. The resulting product is then purified using column chromatography to obtain pure CPMB.
Applications De Recherche Scientifique
CPMB has shown promising results in various scientific research applications, including cancer research, neuroprotection, and pain management. In cancer research, CPMB has been found to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of oncogenes. In neuroprotection, CPMB has been shown to protect neurons from oxidative stress and inflammation, which are the leading causes of neurodegenerative diseases. In pain management, CPMB has been found to be effective in reducing chronic pain by inhibiting the release of inflammatory mediators.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-5-10(2)7-12(6-9)13(15)14-8-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWAXNZAMGRIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

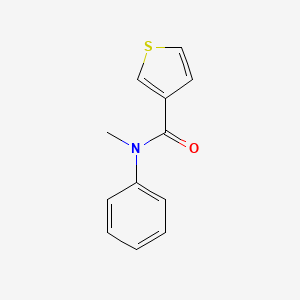
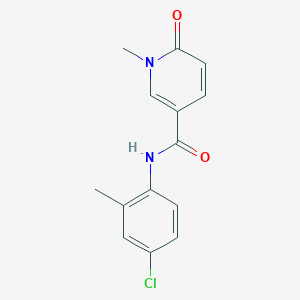
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
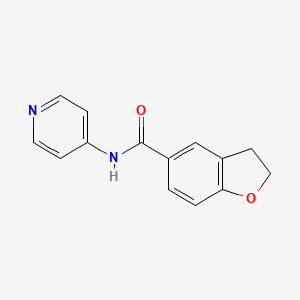
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
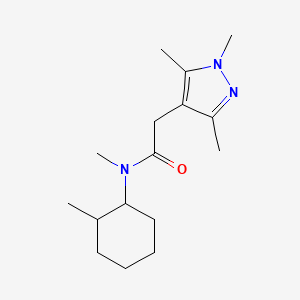
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)
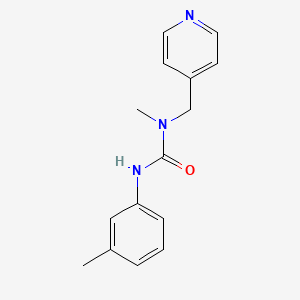
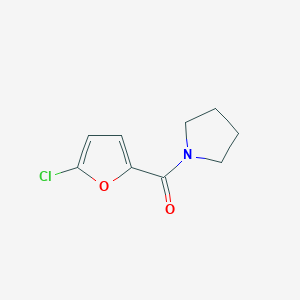
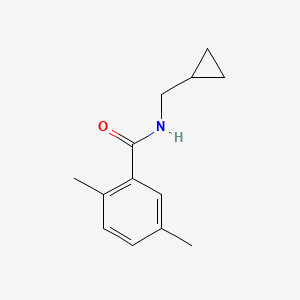
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)
